molecular formula C17H18N4O4S B2608188 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide CAS No. 899982-50-4

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide

Cat. No. B2608188
CAS RN: 899982-50-4
M. Wt: 374.42
InChI Key: ATTGYCBHENLEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide” is a complex organic molecule. It is related to a class of compounds known as dihydrobenzodioxin phenanthroimidazole derivatives . These compounds have been used in the design of blue-emissive organic light-emitting devices .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple fused polycyclic aryl fragments . The empirical formula is C15H13N3O2 .

Scientific Research Applications

Quantum Computing and Quantum Algorithms

Quantum computing leverages the principles of quantum mechanics to perform complex computations more efficiently than classical computers. Researchers are exploring the use of molecules like our compound to build qubits (quantum bits) for quantum computers. These qubits can store and process information in superposition states, enabling exponential speedup for certain algorithms, such as factoring large numbers or simulating quantum systems .

Drug Discovery and Medicinal Chemistry

The compound’s unique structure makes it a promising candidate for drug discovery. Computational studies can predict its binding affinity to specific protein targets, aiding in the design of novel pharmaceuticals. Researchers investigate its potential as an antiviral, anticancer, or anti-inflammatory agent .

Materials Science and Nanotechnology

Our compound’s intricate arrangement of functional groups could contribute to advanced materials. It might serve as a building block for molecular nanodevices, sensors, or catalysts. Researchers study its electronic properties and stability to enhance material performance .

Photovoltaics and Solar Cells

The compound’s conjugated system suggests potential applications in solar energy conversion. By incorporating it into organic photovoltaic materials, scientists aim to improve light absorption and charge transport. Its stability and bandgap properties are critical factors for efficient solar cells .

Quantum Sensors and Metrology

Quantum sensors exploit quantum phenomena for high-precision measurements. Our compound could be part of quantum state sensors, such as magnetometers or atomic clocks. These sensors offer unparalleled accuracy and sensitivity, impacting fields like geophysics, navigation, and fundamental physics research .

Environmental Monitoring and Pollution Detection

Researchers investigate the compound’s interaction with environmental pollutants. It could serve as a fluorescent probe for detecting heavy metals or other contaminants in water or soil. Its sensitivity and selectivity make it valuable for environmental monitoring .

Future Directions

The future directions for research on this compound could involve further exploration of its potential applications in the design of organic light-emitting devices . Additionally, its synthesis and properties could be further investigated to enhance our understanding of its potential uses and risks.

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c22-15(18-4-3-12-10-21-5-8-26-17(21)20-12)16(23)19-11-1-2-13-14(9-11)25-7-6-24-13/h1-2,9-10H,3-8H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTGYCBHENLEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide

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